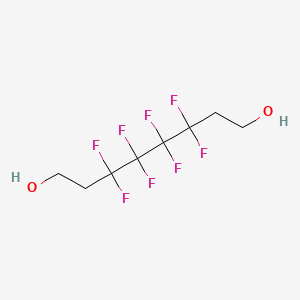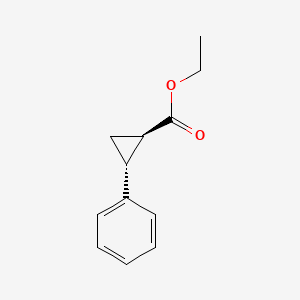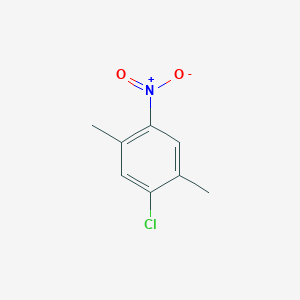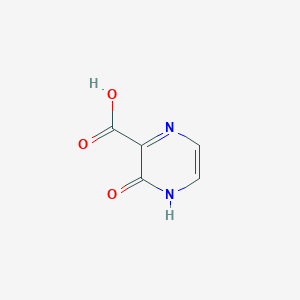
3-羟基吡嗪-2-羧酸
描述
3-Hydroxypyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, characterized by the presence of a hydroxyl group at the third position and a carboxylic acid group at the second position of the pyrazine ring
科学研究应用
3-Hydroxypyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
3-Hydroxypyrazine-2-carboxylic acid is a key intermediate in the synthesis of Favipiravir . Favipiravir is a novel low molecular weight antiviral compound that has shown activity against many types of RNA viruses . The primary targets of this compound are RNA viruses, including all strains of influenza A, B, C, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses .
Mode of Action
The compound acts as a broad-spectrum viral polymerase inhibitor . Once transformed into its ribonucleoside triphosphate (RTP) metabolites, it inhibits the polymerase of RNA viruses . This inhibition disrupts the replication process of the viruses, thereby preventing their proliferation.
Result of Action
The result of the action of 3-Hydroxypyrazine-2-carboxylic acid, through its role in the synthesis of Favipiravir, is the inhibition of RNA virus replication. This leads to a decrease in the viral load within the host organism, thereby alleviating the symptoms of the viral infection and contributing to the recovery of the host .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxypyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the esterification of commercially available 3-hydroxypyrazine-2-carboxylic acid followed by amidation . Another method includes the nitration of the pyrazine ring, followed by reduction of the nitro group in the presence of Raney nickel . The overall yield of the target product can be optimized through careful control of reaction conditions.
Industrial Production Methods: Industrial production of 3-hydroxypyrazine-2-carboxylic acid typically involves large-scale synthesis starting from pyrazin-2-amine. The process includes regioselective chlorination of the pyrazine ring, bromination, palladium-catalyzed cyanation, diazotation, and Sandmeyer chlorination . These steps are designed to maximize yield and purity while minimizing byproducts.
化学反应分析
Types of Reactions: 3-Hydroxypyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like Raney nickel.
Substitution: The carboxylic acid group can be substituted with other functional groups through esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as Raney nickel and hydrogen gas are frequently used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products:
Oxidation: Formation of pyrazine-2,3-dione.
Reduction: Formation of 3-amino-pyrazine-2-carboxylic acid.
Substitution: Formation of esters or amides depending on the substituents used.
相似化合物的比较
6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir): A modified pyrazine analog with antiviral properties.
3-Aminopyrazine-2-carboxylic acid: Another pyrazine derivative used in the synthesis of various bioactive compounds.
Uniqueness: 3-Hydroxypyrazine-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxylic acid groups enable a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .
属性
IUPAC Name |
2-oxo-1H-pyrazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-3(5(9)10)6-1-2-7-4/h1-2H,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZRUSFQHBBTCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=O)N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340595 | |
| Record name | 3-hydroxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20737-42-2 | |
| Record name | 3-hydroxypyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxypyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-hydroxypyrazine-2-carboxylic acid contribute to the formation of metal-organic frameworks?
A1: 3-Hydroxypyrazine-2-carboxylic acid (H2L) acts as an organic linker in the construction of metal-organic frameworks (MOFs). [] The molecule can bind to metal ions, such as lanthanide (Ln) and copper (Cu), through its carboxylate and hydroxyl groups. In the cited study, H2L coordinates to copper ions, forming [CuL2] units. These units then act as bridging ligands, connecting {OLn6} clusters to create a three-dimensional framework with a 4,12-c net topology. [] This demonstrates the role of 3-hydroxypyrazine-2-carboxylic acid as a building block in the design and synthesis of novel MOFs.
Q2: What are the potential applications of MOFs synthesized using 3-hydroxypyrazine-2-carboxylic acid?
A2: The research highlights two potential applications for MOFs containing 3-hydroxypyrazine-2-carboxylic acid, depending on the incorporated lanthanide ion:
- Magnetocaloric effect: The Gd-Cu MOF exhibited a large magnetocaloric effect, making it a potential candidate for magnetic refrigeration applications. [] This is due to the change in magnetic entropy observed under varying magnetic fields.
- Slow magnetic relaxation: The Dy-Cu MOF displayed slow relaxation of magnetization at low temperatures. [] This property makes it interesting for potential applications in information storage or molecular spintronics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




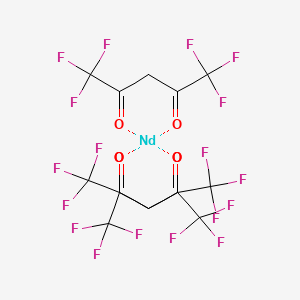



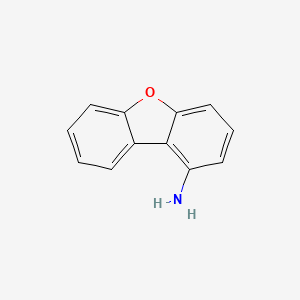
![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)


